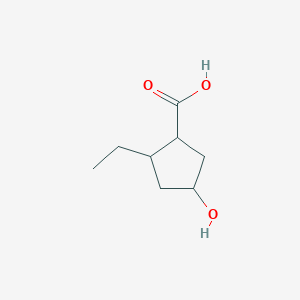
2-Ethyl-4-hydroxycyclopentanecarboxylic acid
Cat. No. B8383576
M. Wt: 158.19 g/mol
InChI Key: MHVFJHAYAZCNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08426411B2
Procedure details


Aqueous NaOH (1 N, 12 mL, 12 mmol) was added to a scalemic mixture enriched in (1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate (1.11 g, 5.96 mmol). The reaction mixture was stirred at ambient temperature for about 3 days and then extracted with Et2O (3×25 mL). The Et2O extracts were discarded and the aqueous portion was cooled to about 0° C. Aqueous HCl (5 N) was slowly added to bring the pH to about 2. The resulting aqueous suspension was extracted with EtOAc (3×40 mL). The combined organic layers were washed with brine (2×80 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure to give a scalemic mixture enriched in (1S,2R,4S)-2-ethyl-4-hydroxycyclopentanecarboxylic acid (0.943 g, 100%) as clear oil: 1H NMR (CDCl3) δ 4.36 (tdd, J=2.6, 4.9, 7.4, 1H), 2.95 (td, J=2.4, 7.3, 1H), 2.41 (dt, J=7.7, 14.1, 1H), 2.16-1.94 (m, 3H), 1.65-1.49 (m, 1H), 1.49-1.32 (m, 2H), 0.96 (q, J=7.4, 3H).

Name
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
1.11 g
Type
reactant
Reaction Step Two

Name
(1S,2R,4S)-2-ethyl-4-hydroxycyclopentanecarboxylic acid
Quantity
0.943 g
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([C@@H:5]1[CH2:9][C@H:8]([OH:10])[CH2:7][C@@H:6]1[C:11]([O:13]CC)=[O:12])[CH3:4]>C([C@@H]1C[C@H](O)C[C@@H]1C(O)=O)C>[CH2:3]([CH:5]1[CH2:9][CH:8]([OH:10])[CH2:7][CH:6]1[C:11]([OH:13])=[O:12])[CH3:4] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
|
|
Quantity
|
1.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)OCC
|
Step Three
|
Name
|
(1S,2R,4S)-2-ethyl-4-hydroxycyclopentanecarboxylic acid
|
|
Quantity
|
0.943 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at ambient temperature for about 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O (3×25 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the aqueous portion was cooled to about 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Aqueous HCl (5 N) was slowly added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting aqueous suspension was extracted with EtOAc (3×40 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (2×80 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
concd under reduced pressure to give a scalemic mixture
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C1C(CC(C1)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
